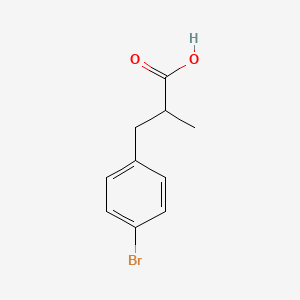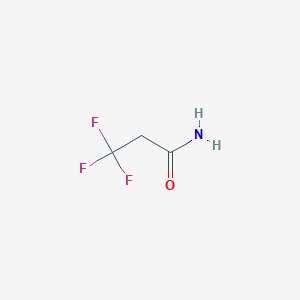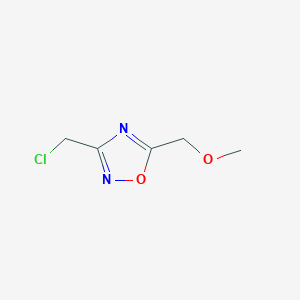
3-(4-Bromophenyl)-2-methylpropanoic acid
Vue d'ensemble
Description
3-(4-Bromophenyl)-2-methylpropanoic acid is a chemical compound with the linear formula BrC6H4CH2CH2CO2H . It has a molecular weight of 229.07 .
Molecular Structure Analysis
The molecular structure of 3-(4-Bromophenyl)-2-methylpropanoic acid is represented by the SMILES string OC(=O)CCc1ccc(Br)cc1 . The InChI key is NCSTWHYWOVZDOC-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 3-(4-Bromophenyl)-2-methylpropanoic acid are not available in the retrieved sources, it’s worth noting that similar compounds like 4-Bromophenylacetic acid undergo reactions such as ketonic decarboxylation .Physical And Chemical Properties Analysis
3-(4-Bromophenyl)-2-methylpropanoic acid is a solid substance . It has a melting point of 133-136 °C . The density of a similar compound, 3-(4-Bromophenyl)propanoic acid, is 1.5±0.1 g/cm3 .Applications De Recherche Scientifique
- Application : A newly synthesized pyrazoline derivative, which includes a 4-bromophenyl group, was studied for its biological activities on rainbow trout alevins .
- Method : The compound was prepared and assayed biologically for Acetylcholinesterase (AchE) activity .
- Results : The study was designed to examine whether the compound may have anti-neurotoxic potential .
Biological Activities of Pyrazoline Derivatives
- Application : A compound, 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole, was used as a key intermediate in the synthesis of new comb-shaped methacrylate oligomers .
- Method : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
- Results : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
- Application : Indole derivatives, which can contain a bromophenyl group, have shown a wide range of biological applications .
- Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Application : 4-Bromophenylacetic acid was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
- Method : The method involves the use of 4-Bromophenylacetic acid in the extraction process .
- Results : The results of this application are not specified in the source .
- Application : A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), was investigated for its neurotoxic potentials .
- Method : The compound was studied for its effects on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results : The results of this application are not specified in the source .
Synthesis of Liquid Crystal Oligomers and Polymers
Biological Potential of Indole Derivatives
Extraction of Nonylphenol Polyethoxy Carboxylates
Neurotoxic Potentials of Pyrazoline Derivative
- Application : A compound, 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole, is a new key intermediate in the synthesis of heterocyclic liquid crystals .
- Method : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .
- Results : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results : This compound showed inhibitory activity with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
- Application : A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), was investigated for its neurotoxic potentials .
- Method : The compound was studied for its effects on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results : The results of this application are not specified in the source .
Synthesis of Heterocyclic Liquid Crystals
Antiviral Activity of Indole Derivatives
Neurotoxic Potentials of Pyrazoline Derivative
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, not ingesting, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-(4-bromophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXVFBKJEAPPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617253 | |
| Record name | 3-(4-Bromophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-2-methylpropanoic acid | |
CAS RN |
66735-01-1 | |
| Record name | 4-Bromo-α-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66735-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)
![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)









![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)